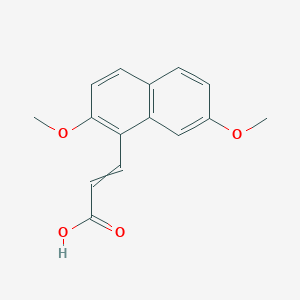
2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- is an organic compound with a complex structure that includes a naphthalene ring substituted with methoxy groups and a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- typically involves the reaction of 2,7-dimethoxy-1-naphthaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid or alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy groups and the propenoic acid moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 3-(6-methoxy-2-naphthalenyl)-
- 2-Propenoic acid, 3-(2-ethoxy-1-naphthalenyl)-
Uniqueness
2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- is unique due to the presence of two methoxy groups on the naphthalene ring, which can significantly influence its chemical properties and reactivity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of 2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
89229-14-1 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC名 |
3-(2,7-dimethoxynaphthalen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H14O4/c1-18-11-5-3-10-4-7-14(19-2)12(13(10)9-11)6-8-15(16)17/h3-9H,1-2H3,(H,16,17) |
InChIキー |
QTPQKFXYRLFRBV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C=CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14169911.png)
![2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169919.png)
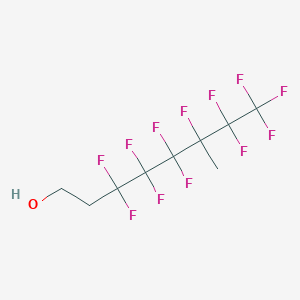
![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)
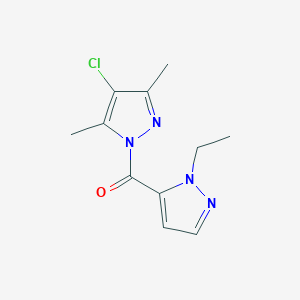

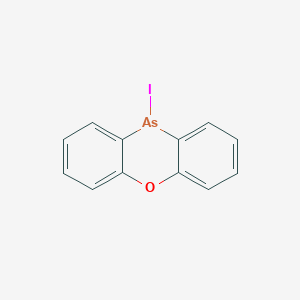

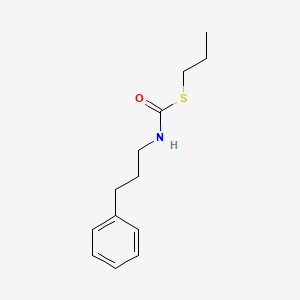
![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)


